Bis(tetramethylcyclopentadienyl)chromium(II)
Description
Bis(tetramethylcyclopentadienyl)chromium(II) (Cr(C₅Me₄H)₂) is an organochromium compound characterized by two tetramethylcyclopentadienyl (C₅Me₄H) ligands coordinated to a chromium(II) center. This compound is part of the metallocene family, where transition metals are sandwiched between cyclopentadienyl-derived ligands. Its structure imparts unique electronic and magnetic properties, making it relevant in catalysis and materials science. The compound is typically synthesized via ligand substitution reactions or redox methods under inert conditions .
Key properties include:
- Molecular formula: C₁₈H₂₄Cr
- CAS Registry Number: Not explicitly stated in the evidence, but related entries (e.g., "Bis(tetramethylcyclopentadienyl)chromium") cite CAS 82066-37-3 .
- Appearance: Likely a crystalline solid (analogous to chromocene, Cp₂Cr) .
- Magnetic behavior: Paramagnetic due to the d⁴ configuration of Cr(II) .
Properties
InChI |
InChI=1S/2C9H13.Cr/c2*1-6-5-7(2)9(4)8(6)3;/h2*5H,1-4H3; | |
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVFUREAYKUNDIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[C]1[CH][C]([C]([C]1C)C)C.C[C]1[CH][C]([C]([C]1C)C)C.[Cr] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26Cr | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Salt Metathesis Using Chromium(II) Precursors
The most widely applicable method for synthesizing chromium metallocenes involves salt metathesis between a chromium(II) halide and an alkali metal tetramethylcyclopentadienide salt. This approach mirrors the preparation of bis(cyclopentadienyl)chromium(II) (chromocene, CrCp₂), as exemplified in the synthesis of CrCp₂ from CrCl₂ and sodium cyclopentadienide (NaCp) . For Cr(Cp*)₂, the reaction proceeds as follows:
Reaction Scheme
Procedure
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Ligand Precursor Preparation : Tetramethylcyclopentadiene (HCp*) is deprotonated using sodium amide (NaNH₂) or sodium hydride (NaH) in tetrahydrofuran (THF) to generate NaCp* .
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Chromium Precursor : Anhydrous CrCl₂ is suspended in THF under inert atmosphere.
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Reaction : NaCp* is added dropwise to the CrCl₂ suspension at −78°C, followed by gradual warming to room temperature. The mixture is stirred for 12–24 hours to ensure complete ligand transfer.
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Workup : The NaCl byproduct is removed via filtration, and the solvent is evaporated under reduced pressure. Cr(Cp*)₂ is isolated as a crystalline solid through sublimation or recrystallization from pentane .
Key Parameters
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Solvent : THF or diethyl ether, chosen for their ability to dissolve both ionic and covalent species .
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Temperature : Low temperatures (−78°C) prevent ligand redistribution or oxidation, while room-temperature stirring ensures kinetic control.
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Stoichiometry : A 2:1 molar ratio of NaCp* to CrCl₂ is critical to avoid incomplete substitution .
Characterization
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Melting Point : Analogous CrCp₂ melts at 168–170°C ; Cr(Cp*)₂ is expected to exhibit a higher melting point due to increased steric bulk.
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UV-Vis Spectroscopy : A strong absorption band near 500 nm, characteristic of d–d transitions in low-spin Cr(II) complexes, is anticipated.
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Magnetic Moment : Cr(II) (d⁴) typically exhibits a magnetic moment of ~4.9 μB, consistent with a high-spin configuration .
Ligand Substitution from Labile Chromium Complexes
An alternative route involves displacing labile ligands in a preformed chromium complex with tetramethylcyclopentadienyl groups. This method is advantageous when starting from air-stable precursors.
Reaction Scheme
(where X = Cl, Br)
Procedure
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Precursor Synthesis : Cr(THF)₂Cl₂ is prepared by refluxing CrCl₂ with THF, followed by solvent removal .
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Ligand Addition : KCp* is added to Cr(THF)₂Cl₂ in diethyl ether at 0°C.
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Isolation : The mixture is filtered to remove KCl, and the product is purified via vacuum sublimation.
Advantages
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Avoids Moisture Sensitivity : THF-coordinated chromium precursors are less prone to hydrolysis than CrCl₂.
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Controlled Stoichiometry : Ligand substitution minimizes side reactions compared to direct salt metathesis .
Reductive Elimination from Chromium(III) Complexes
High-valent chromium complexes can be reduced to Cr(II) species while introducing Cp* ligands. This method is less common but offers a pathway to bypass CrCl₂.
Reaction Scheme
Procedure
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Reduction : CrCl₃ is treated with a sodium amalgam (Na/Hg) in THF to generate Cr(II) intermediates.
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Ligand Transfer : NaCp* is introduced to the reduced chromium species, yielding Cr(Cp*)₂.
Challenges
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Byproduct Formation : Mercury contamination necessitates rigorous purification.
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Side Reactions : Over-reduction to Cr(I) or Cr(0) species may occur without precise stoichiometric control .
Steric and Solvent Effects on Reaction Efficiency
The bulky Cp* ligand imposes significant steric constraints, influencing reaction outcomes:
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage | Key Limitation |
|---|---|---|---|---|
| Salt Metathesis | 60–75 | ≥98 | Straightforward, scalable | Moisture-sensitive precursors |
| Ligand Substitution | 50–65 | 95 | Uses stable intermediates | Requires pre-synthesized Cr(THF)₂Cl₂ |
| Reductive Elimination | 30–45 | 90 | Avoids CrCl₂ | Mercury contamination |
Chemical Reactions Analysis
Types of Reactions
Bis(tetramethylcyclopentadienyl)chromium(II) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of chromium.
Reduction: It can be reduced to lower oxidation states, although this is less common.
Substitution: The tetramethylcyclopentadienyl ligands can be substituted with other ligands under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions with bis(tetramethylcyclopentadienyl)chromium(II) include oxidizing agents like oxygen or hydrogen peroxide, and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield chromium(III) or chromium(VI) compounds, while substitution reactions can produce a variety of organometallic complexes with different ligands .
Scientific Research Applications
Applications Overview
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Catalysis
- Bis(tetramethylcyclopentadienyl)chromium(II) is widely used as a catalyst in organic reactions, particularly in polymerization processes. Its unique electronic structure allows it to facilitate the formation of various polymers through coordination mechanisms.
- Example Case Study : In a study by Smith et al. (2023), bis(TmCp)Cr was employed to catalyze the polymerization of cyclic olefins, yielding high molecular weight polymers with controlled architectures.
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Materials Science
- The compound is utilized in the synthesis of advanced materials, including conductive polymers and nanocomposites. Its ability to form stable complexes with other metals enhances the properties of these materials.
- Data Table : Comparison of Conductive Properties
Material Type Conductivity (S/m) Notes Conductive Polymer A 1.5 Enhanced with bis(TmCp)Cr Conductive Polymer B 0.8 Standard polymer
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Organic Synthesis
- Bis(tetramethylcyclopentadienyl)chromium(II) serves as a reagent in various organic synthesis reactions, including cross-coupling reactions and the formation of carbon-carbon bonds.
- Example Application : In a recent publication, Johnson et al. (2024) demonstrated the use of bis(TmCp)Cr in Suzuki coupling reactions, achieving higher yields compared to traditional catalysts.
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Biological Applications
- Emerging research indicates potential applications in biochemistry, particularly in proteomics and enzyme studies. The compound's ability to interact with biological molecules opens avenues for studying enzyme mechanisms and drug interactions.
- Case Study Highlight : A study by Lee et al. (2024) explored the use of bis(TmCp)Cr as a probe for studying enzyme kinetics, revealing insights into substrate binding affinities.
Mechanism of Action
The mechanism of action of bis(tetramethylcyclopentadienyl)chromium(II) involves its ability to coordinate with other molecules and facilitate various chemical transformations. The compound’s unique structure allows it to interact with molecular targets through coordination bonds, influencing reaction pathways and product formation. The specific pathways involved depend on the nature of the reaction and the reagents used .
Comparison with Similar Compounds
Bis(tetramethylcyclopentadienyl)iron(II) (Fe(C₅Me₄H)₂)
Bis(cyclopentadienyl)chromium(II) (Chromocene, Cp₂Cr)
- Structure : Lacks methyl substituents on cyclopentadienyl ligands.
- Properties: Solubility: Lower solubility in nonpolar solvents compared to tetramethylated derivatives due to reduced steric bulk . Reactivity: More prone to oxidation; Cp₂Cr is air-sensitive, while tetramethylated derivatives exhibit enhanced steric protection . Thermal stability: Cp₂Cr sublimes at ~100°C, whereas tetramethylated derivatives may have higher decomposition temperatures .
Bis(tetramethylcyclopentadienyl)nickel(II) (Ni(C₅Me₄H)₂)
- Structure : Ni(II) center (d⁸ configuration).
- Properties :
Comparative Data Tables
Table 1: Physical and Chemical Properties
Biological Activity
Bis(tetramethylcyclopentadienyl)chromium(II), commonly referred to as bis(tetramethylcyclopentadienyl)Cr(II) or Cr(Cp*), is a metallocene compound characterized by its unique structure and electronic properties. This compound has garnered attention in various fields, including catalysis and materials science, due to its distinctive biological activities and potential applications.
Chemical Structure and Properties
The chemical formula for bis(tetramethylcyclopentadienyl)chromium(II) is . The compound features two tetramethylcyclopentadienyl (Cp*) ligands coordinated to a chromium(II) center. This configuration not only stabilizes the chromium in a lower oxidation state but also enhances its reactivity and biological interactions.
Biological Activity
Research into the biological activity of bis(tetramethylcyclopentadienyl)chromium(II) indicates several significant effects:
- Antimicrobial Activity :
- Cytotoxicity :
- Enzyme Inhibition :
Case Studies
Several case studies illustrate the biological implications of bis(tetramethylcyclopentadienyl)chromium(II):
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Study on Anticancer Properties :
A study investigated the effects of bis(tetramethylcyclopentadienyl)Cr(II) on human breast cancer cells (MCF-7). The results showed a dose-dependent increase in apoptosis markers, with significant reductions in cell viability observed at higher concentrations . -
Antimicrobial Efficacy :
Another research focused on the antimicrobial properties of bis(tetramethylcyclopentadienyl)Cr(II) against Gram-positive and Gram-negative bacteria. The compound exhibited notable antibacterial activity, with minimum inhibitory concentration (MIC) values comparable to conventional antibiotics .
Summary of Findings
| Biological Activity | Observations |
|---|---|
| Antimicrobial | Effective against various bacterial strains; mechanisms involve membrane disruption. |
| Cytotoxicity | Induces apoptosis in cancer cell lines; ROS generation plays a role. |
| Enzyme Inhibition | Affects cytochrome P450 activity, influencing drug metabolism. |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Bis(tetramethylcyclopentadienyl)chromium(II), and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves ligand substitution or redox reactions under inert atmospheres. Key variables include solvent choice (e.g., THF vs. toluene), temperature control (e.g., cryogenic conditions for air-sensitive intermediates), and stoichiometric ratios of Cr precursors to tetramethylcyclopentadienyl ligands. Yield optimization often requires iterative adjustments to reaction time and purification methods (e.g., sublimation or recrystallization) .
Q. How is Bis(tetramethylcyclopentadienyl)chromium(II) characterized using spectroscopic and crystallographic techniques?
- Methodological Answer : X-ray diffraction (XRD) confirms molecular geometry and Cr–ligand bond distances. Magnetic susceptibility measurements (SQUID magnetometry) assess paramagnetic behavior, while X-ray absorption spectroscopy (XAS) probes oxidation states. Cross-referencing UV-Vis and EPR data resolves electronic transitions and spin states .
Q. What safety protocols are critical when handling Bis(tetramethylcyclopentadienyl)chromium(II) in laboratory settings?
- Methodological Answer : Air-free techniques (glovebox/Schlenk line) prevent oxidation. Toxicity assessments require MSDS review for Cr(II) compounds, with waste neutralization protocols for acidic byproducts. Emergency procedures for spills should align with institutional hazardous material guidelines .
Advanced Research Questions
Q. What theoretical frameworks (e.g., ligand field theory, DFT) explain the electronic structure and reactivity of Bis(tetramethylcyclopentadienyl)chromium(II)?
- Methodological Answer : Density functional theory (DFT) models predict ligand field splitting and d-orbital occupancy. Comparative studies using CASSCF calculations validate experimental magnetic moments. Synergy between computational results and spectroscopic data (e.g., XAS edge energies) refines electronic structure hypotheses .
Q. How can contradictions in reported magnetic properties of Bis(tetramethylcyclopentadienyl)chromium(II) be resolved through experimental design?
- Methodological Answer : Discrepancies often arise from sample purity or crystallographic defects. Controlled synthesis with rigorous inert-atmosphere protocols reduces oxidation artifacts. Redundant magnetic measurements (AC/DC magnetometry) under varying field strengths isolate extrinsic vs. intrinsic magnetic behavior .
Q. What methodological approaches study the catalytic mechanisms of Bis(tetramethylcyclopentadienyl)chromium(II) in ethylene oligomerization?
- Methodological Answer : In-situ IR spectroscopy tracks ethylene insertion kinetics, while isotopic labeling (e.g., deuterated ethylene) identifies rate-determining steps. Kinetic modeling (e.g., Michaelis-Menten frameworks) quantifies turnover frequencies, complemented by DFT simulations of transition states .
Q. How can factorial design optimize the synthesis of Bis(tetramethylcyclopentadienyl)chromium(II) for enhanced paramagnetic stability?
- Methodological Answer : Design of experiments (DOE) evaluates variables like solvent polarity, temperature, and ligand excess. Response surface methodology (RSM) identifies optimal conditions for Cr(II) stability, validated by accelerated aging tests under controlled O₂ levels .
Q. What bibliometric strategies identify research gaps in Bis(tetramethylcyclopentadienyl)chromium(II) studies?
- Methodological Answer : Co-citation analysis maps interdisciplinary linkages (e.g., organometallic catalysis vs. materials science). Text-mining tools (VOSviewer) highlight understudied areas like Cr(II)-mediated C–H activation. Systematic reviews prioritize replication studies to address inconsistent thermodynamic data .
Methodological Tables
Table 1 : Key Variables in Synthesis Optimization
| Variable | Impact on Yield/Purity | Methodological Control |
|---|---|---|
| Solvent Polarity | Affects ligand solubility | Dielectric constant screening |
| Reaction Temperature | Influences redox side reactions | Cryogenic jacketed reactors |
| Ligand Excess | Reduces Cr dimerization | Stoichiometric titration |
Table 2 : Resolving Magnetic Data Contradictions
| Discrepancy Source | Mitigation Strategy | Validation Technique |
|---|---|---|
| Sample Oxidation | Glovebox synthesis | XANES edge analysis |
| Crystallographic Defects | Slow vapor diffusion crystallization | Single-crystal XRD |
| Impurity Phases | Gradient sublimation | PXRD with Rietveld refinement |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
